molecular formula C12H21NO2 B11893449 1-Hexanoylazepan-2-one CAS No. 7564-43-4

1-Hexanoylazepan-2-one

Cat. No.: B11893449
CAS No.: 7564-43-4
M. Wt: 211.30 g/mol
InChI Key: WDQJPCRZXGKESQ-UHFFFAOYSA-N
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Description

1-Hexanoylazepan-2-one is a chemical compound with the molecular formula C12H21NO2 It is a derivative of azepan-2-one, featuring a hexanoyl group attached to the nitrogen atom of the azepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanoylazepan-2-one can be synthesized through a ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The process involves the use of BF3.OEt2 as a Lewis acid promoter . This method allows for the preparation of enantiomerically pure lactams, which are important intermediates in the synthesis of nitrogen-containing compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Hexanoylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hexanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under controlled temperatures and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Hexanoylazepan-2-one has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various nitrogen-containing compounds.

    Biology: The compound is used in the study of biological processes involving lactams.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Hexanoylazepan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s lactam ring structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Azepan-2-one: A simpler lactam structure without the hexanoyl group.

    Caprolactam: Another lactam used in the production of nylon-6.

    Piperidone: A six-membered lactam with different chemical properties.

Uniqueness: 1-Hexanoylazepan-2-one is unique due to the presence of the hexanoyl group, which imparts distinct chemical properties and potential applications compared to other lactams. This structural feature allows for specific interactions and reactivity that are not observed in simpler lactams.

Properties

CAS No.

7564-43-4

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-hexanoylazepan-2-one

InChI

InChI=1S/C12H21NO2/c1-2-3-5-8-11(14)13-10-7-4-6-9-12(13)15/h2-10H2,1H3

InChI Key

WDQJPCRZXGKESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCCCCC1=O

Origin of Product

United States

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